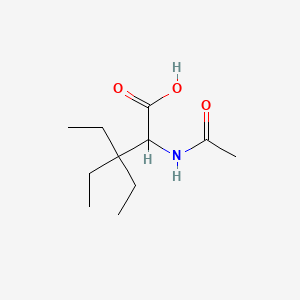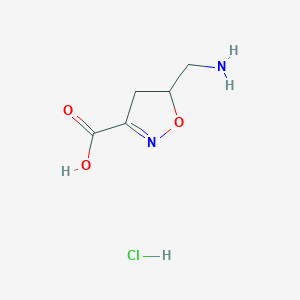
5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an aminomethyl group, a dihydro-oxazole ring, and a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid hydrochloride typically involves multiple stepsThe final step involves the formation of the hydrochloride salt to enhance solubility and stability .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of eco-friendly reagents and adherence to green chemistry principles are emphasized to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the aminomethyl group, leading to different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce various amine compounds .
Applications De Recherche Scientifique
5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in drug development for targeting specific molecular pathways.
Industry: The compound is utilized in the production of polymers and other industrial materials
Mécanisme D'action
The mechanism of action of 5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The oxazole ring structure allows for stable interactions with various biological molecules, facilitating its role in therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 5-(Hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid
- 5-(Methyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid
- 5-(Ethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid .
Uniqueness
What sets 5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid hydrochloride apart is its aminomethyl group, which enhances its reactivity and potential for forming stable complexes with biological molecules. This makes it particularly valuable in medicinal chemistry and drug development .
Propriétés
Formule moléculaire |
C5H9ClN2O3 |
|---|---|
Poids moléculaire |
180.59 g/mol |
Nom IUPAC |
5-(aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H8N2O3.ClH/c6-2-3-1-4(5(8)9)7-10-3;/h3H,1-2,6H2,(H,8,9);1H |
Clé InChI |
HKLLSHJMDBFIIN-UHFFFAOYSA-N |
SMILES canonique |
C1C(ON=C1C(=O)O)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


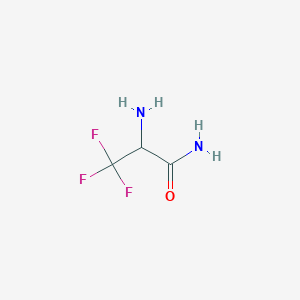
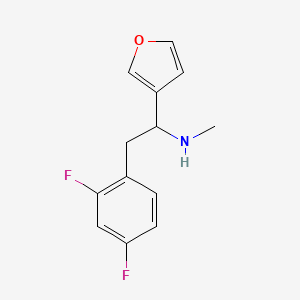
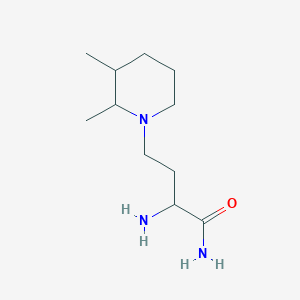
![Tert-butyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13563073.png)
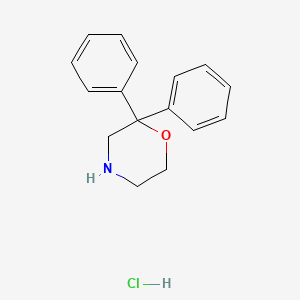
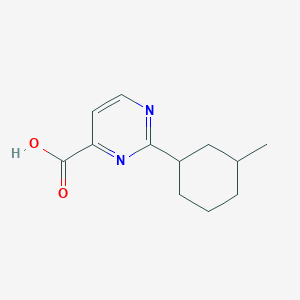

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(fluoromethyl)piperidine-4-carboxylic acid](/img/structure/B13563085.png)
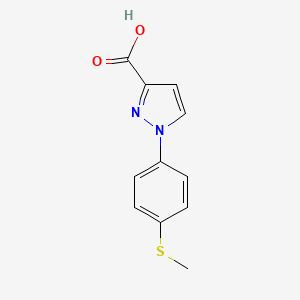
![rac-(1R,2S,6S,7S)-5-(azidomethyl)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene](/img/structure/B13563091.png)
![1-Methyl-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13563092.png)
![3-((5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13563094.png)
